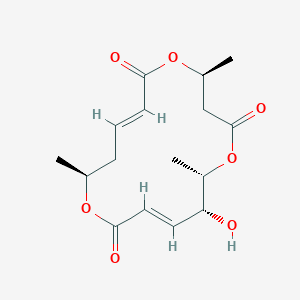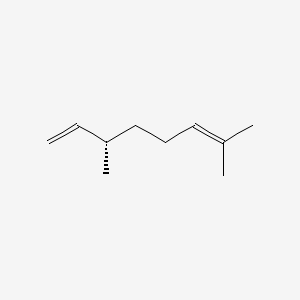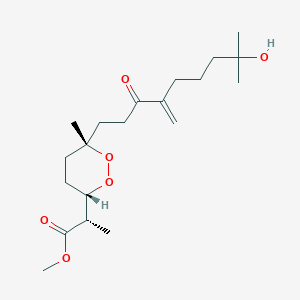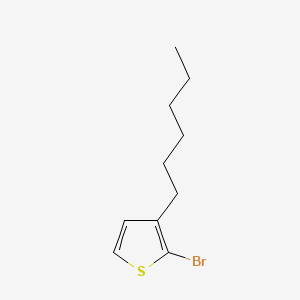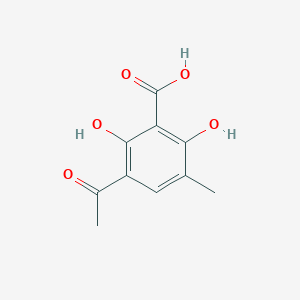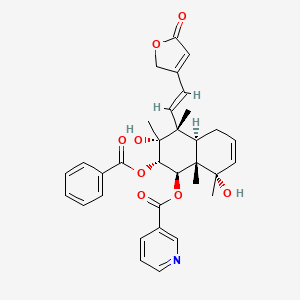
Scutebarbatine C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scutebarbatine C is a diterpene alkaloid of group of neo-clerodanes isolated from the whole plants of Scutellaria barbata and has been shown to exhibit neoplastic activity. It has a role as an antineoplastic agent and a plant metabolite. It is a diterpene alkaloid, a benzoate ester, a butenolide, a pyridine alkaloid and a member of octahydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Scutebarbatine C, along with other alkaloids isolated from Scutellaria barbata, has demonstrated significant cytotoxic activities against various human cancer cell lines. Studies have shown that these compounds, including scutebarbatine C, exhibit anticancer effects against nasopharyngeal, oral epidermoid carcinoma, and colorectal carcinoma cells. The effectiveness of these compounds is highlighted by their ability to achieve IC50 values in the range of 3.9-7.8 μM, indicating potent cytotoxic activity (Dai et al., 2006).
Mechanisms of Action
The antitumor mechanisms of Scutebarbatine A, closely related to Scutebarbatine C, involve mitochondria-mediated apoptosis. Studies on human lung carcinoma A549 cells have shown that Scutebarbatine A induces cell death via apoptosis in a concentration-dependent manner. This process involves the up-regulation of cytochrome c, caspase-3, and caspase-9, and down-regulation of Bcl-2, which are crucial in the apoptotic pathway (Yang et al., 2014).
Anti-Inflammatory Effects
Compounds from Scutellaria barbata, including Scutebarbatine C, have been studied for their potential in reducing neuroinflammation. Research indicates that these compounds inhibit nitric oxide production in microglial cells, suggesting a potential role in managing neuroinflammatory conditions (Lee et al., 2017).
Antimicrobial Properties
Scutebarbatine C and related alkaloids have been studied for their antimicrobial properties. Docking studies with bacterial proteins show that these compounds may function by inhibiting cell wall synthesis, suggesting a potential application in developing new antimicrobial agents (SriDharani et al., 2016).
Eigenschaften
Produktname |
Scutebarbatine C |
|---|---|
Molekularformel |
C33H35NO8 |
Molekulargewicht |
573.6 g/mol |
IUPAC-Name |
[(1R,2S,3R,4R,4aR,8S,8aS)-2-benzoyloxy-3,8-dihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-1,2,4a,5-tetrahydronaphthalen-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C33H35NO8/c1-30(16-14-21-18-25(35)40-20-21)24-13-8-15-31(2,38)32(24,3)26(41-29(37)23-12-9-17-34-19-23)27(33(30,4)39)42-28(36)22-10-6-5-7-11-22/h5-12,14-19,24,26-27,38-39H,13,20H2,1-4H3/b16-14+/t24-,26+,27+,30-,31+,32+,33+/m1/s1 |
InChI-Schlüssel |
XOXFENMJJYQPJP-VPHYOZAUSA-N |
Isomerische SMILES |
C[C@@]1(C=CC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C)O |
Kanonische SMILES |
CC1(C=CCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dihydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B1249582.png)
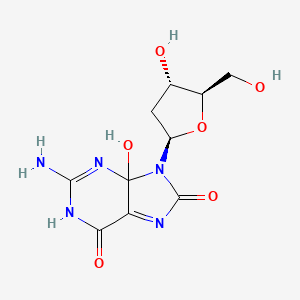



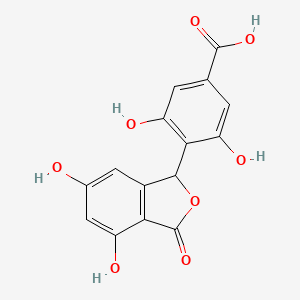

![3-(1-Hexyl-cyclopentyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B1249589.png)
